Cas no 1690064-12-0 ((2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid)

(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid
- EN300-1298668
- 1690064-12-0
-
- Inchi: 1S/C6H10F3NO3/c7-6(8,9)3-13-2-1-4(10)5(11)12/h4H,1-3,10H2,(H,11,12)/t4-/m0/s1
- InChI Key: UXDYGIBAJYJFCB-BYPYZUCNSA-N
- SMILES: FC(COCC[C@@H](C(=O)O)N)(F)F
Computed Properties
- Exact Mass: 201.06127767g/mol
- Monoisotopic Mass: 201.06127767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.7
- Topological Polar Surface Area: 72.6Ų
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298668-10000mg |
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid |
1690064-12-0 | 10000mg |
$4236.0 | 2023-09-30 | ||
Enamine | EN300-1298668-2500mg |
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid |
1690064-12-0 | 2500mg |
$1931.0 | 2023-09-30 | ||
Enamine | EN300-1298668-5000mg |
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid |
1690064-12-0 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-1298668-1.0g |
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid |
1690064-12-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1298668-50mg |
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid |
1690064-12-0 | 50mg |
$827.0 | 2023-09-30 | ||
Enamine | EN300-1298668-500mg |
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid |
1690064-12-0 | 500mg |
$946.0 | 2023-09-30 | ||
Enamine | EN300-1298668-1000mg |
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid |
1690064-12-0 | 1000mg |
$986.0 | 2023-09-30 | ||
Enamine | EN300-1298668-100mg |
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid |
1690064-12-0 | 100mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1298668-250mg |
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid |
1690064-12-0 | 250mg |
$906.0 | 2023-09-30 |
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid Related Literature
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
Additional information on (2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid
Introduction to (2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic Acid (CAS No. 1690064-12-0)
(2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 1690064-12-0, is a chiral amino acid derivative with a unique structural configuration that makes it a promising candidate for various biological and chemical applications.
The molecular structure of (2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid features a non-proteinogenic amino acid backbone, which is modified by the presence of a trifluoroethoxy group at the fourth carbon position. This substitution not only imparts distinct physicochemical properties but also opens up avenues for its utility in drug design and synthesis. The stereochemistry at the second carbon atom, specifically the (S) configuration, is crucial for its biological activity and interaction with target enzymes or receptors.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The introduction of fluorine atoms into organic molecules often leads to improved pharmacokinetic profiles, making such compounds more attractive for medicinal chemistry applications. The trifluoroethoxy group in (2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid is an example of how fluorine chemistry can be leveraged to develop novel therapeutic agents.
Current research in the field of chiral amino acids has demonstrated that the precise stereochemical arrangement of atoms can significantly influence the biological activity of a molecule. The (S)-configuration of (2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid may play a critical role in its interaction with biological targets, potentially leading to higher efficacy and fewer side effects compared to its enantiomer. This has prompted scientists to explore its potential as a building block for peptidomimetics and other therapeutic molecules.
The synthesis of (2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid presents unique challenges due to the complexity of its molecular structure. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, are often employed to achieve high enantiomeric purity. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
One of the most compelling aspects of (2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid is its potential as a scaffold for drug discovery. Its structural features allow for modifications at multiple positions, enabling the creation of a diverse library of derivatives with tailored biological activities. Researchers are particularly interested in exploring its utility in the development of inhibitors for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The trifluoroethoxy group not only enhances the lipophilicity of the molecule but also influences its interactions with biological membranes. This property can be exploited to improve drug delivery systems, ensuring that therapeutic agents reach their target sites more efficiently. Additionally, the presence of both an amino group and an acidic carboxyl group makes this compound a versatile intermediate in organic synthesis.
In conclusion, (2S)-2-amino-4-(2,2,2-trifluoroethoxy)butanoic acid represents a significant advancement in the realm of chiral fluorinated compounds. Its unique structural features and potential biological activities make it a valuable asset in pharmaceutical research. As our understanding of fluorine chemistry continues to evolve, it is likely that this compound will play an increasingly important role in the development of next-generation therapeutics.
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